N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
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Overview
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide is a complex organic compound that features a benzodiazole moiety linked to a phenyl ring, which is further connected to an acetamide group substituted with a methylbenzenesulfonyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been associated with a wide range of biological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory effects .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is suggested that the synthesized compounds have a favorable pharmacokinetic profile .
Result of Action
Benzimidazole derivatives have been associated with a multitude of interesting pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide typically involves the following steps:
Formation of the Benzodiazole Moiety: This can be achieved by cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Attachment of the Phenyl Ring: The benzodiazole is then coupled with a halogenated phenyl derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Acetamide Group: The phenyl-benzodiazole intermediate is reacted with chloroacetyl chloride to introduce the acetamide group.
Sulfonylation: Finally, the acetamide derivative is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antibacterial, antifungal, or anticancer properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: Similar structure but lacks the sulfonyl and acetamide groups.
N-(1H-1,3-benzodiazol-2-yl)-4-methylbenzenesulfonamide: Similar structure but lacks the acetamide group.
N-(1H-1,3-benzodiazol-2-yl)phenylacetamide: Similar structure but lacks the sulfonyl group.
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide is unique due to the combination of its benzodiazole, phenyl, acetamide, and sulfonyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-6-12-18(13-7-15)29(27,28)14-21(26)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWESXUMUDJPEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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